molecular formula C6H7ClN2O2S B12313303 (2-Chloropyridin-3-yl)methanesulfonamide

(2-Chloropyridin-3-yl)methanesulfonamide

Cat. No.: B12313303
M. Wt: 206.65 g/mol
InChI Key: UOIYSVWBZSWOER-UHFFFAOYSA-N
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Description

(2-Chloropyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.65 g/mol . This compound is characterized by the presence of a chlorinated pyridine ring and a methanesulfonamide group, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Chloropyridin-3-yl)methanesulfonamide typically involves the reaction of 2-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like toluene . The mixture is then evaporated under reduced pressure, and the residue is treated with water and rendered alkaline with sodium hydroxide. The product is extracted with chloroform, dehydrated, and recrystallized from petroleum benzine to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions, often in the presence of a base and an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Chloropyridin-3-yl)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a building block for designing enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Chloropyridin-3-yl)methanesulfonamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromopyridin-3-yl)methanesulfonamide: Similar structure but with a bromine atom instead of chlorine.

    (2-Fluoropyridin-3-yl)methanesulfonamide: Similar structure but with a fluorine atom instead of chlorine.

    (2-Iodopyridin-3-yl)methanesulfonamide: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

(2-Chloropyridin-3-yl)methanesulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can be readily substituted, making it a versatile intermediate in various chemical syntheses.

Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

(2-chloropyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C6H7ClN2O2S/c7-6-5(2-1-3-9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)

InChI Key

UOIYSVWBZSWOER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)CS(=O)(=O)N

Origin of Product

United States

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